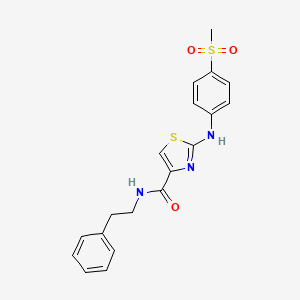
2-((4-(methylsulfonyl)phenyl)amino)-N-phenethylthiazole-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-((4-(methylsulfonyl)phenyl)amino)-N-phenethylthiazole-4-carboxamide, also known as MPT0B390, is a potent anti-cancer agent that has been extensively studied in recent years. It belongs to the class of thiazole-based compounds that have shown promising results in the development of new drugs for cancer treatment.
Scientific Research Applications
Cyclooxygenase-2 (COX-2) Inhibition
- Application : The compound was designed as a selective COX-2 inhibitor, aiming to reduce inflammation, pain, and fever without affecting COX-1 functions (such as stomach protection and renal hemodynamics). It demonstrated potency and selectivity against COX-2 .
- Key Compound : Notably, 8-methyl-2-(4-(methylsulfonyl)phenyl)-N-(p-tolyl)imidazo[1,2-a]pyridin-3-amine (5n) exhibited an IC50 of 0.07 µM and a selectivity index (SI) of 508.6 .
Antinociceptive Activity
- Application : Nine derivatives (5a, 5d, 5h, 5i, 5k, 5q, 5r, 5s, and 5t) showed significant antinociceptive activity compared to the control group .
Molecular Modeling and Docking Studies
- Application : Docking studies revealed that the compound’s pharmacophore (SO2Me) inserted into the secondary pocket of COX-2, positioning other parts similarly to a crystallographic ligand. This information aids in understanding its binding mechanism .
Other Potential Applications
Mechanism of Action
Target of Action
The primary target of the compound, also known as 2-(4-methylsulfonylanilino)-N-(2-phenylethyl)-1,3-thiazole-4-carboxamide, is the cyclooxygenase (COX) enzymes , specifically COX-2 . COX enzymes play a crucial role in the production of prostaglandins, which are involved in inflammation and pain signaling in the body .
Mode of Action
The compound interacts with its target, COX-2, by inhibiting its activity . This inhibition prevents the conversion of arachidonic acid to prostaglandins, thereby reducing inflammation and pain . Some derivatives of this compound have also been found to release moderate amounts of nitric oxide (NO), which can decrease the side effects associated with selective COX-2 inhibitors .
Biochemical Pathways
The compound affects the arachidonic acid pathway by inhibiting the COX-2 enzyme . This inhibition disrupts the production of prostaglandins, leading to reduced inflammation and pain. The release of NO by some derivatives of the compound may also influence other biochemical pathways, such as those involved in vasodilation and platelet aggregation .
Result of Action
The inhibition of COX-2 by the compound results in a decrease in the production of prostaglandins, leading to reduced inflammation and pain . This makes the compound potentially useful in the treatment of conditions characterized by inflammation and pain. The release of NO by some derivatives of the compound may also help to decrease the side effects associated with selective COX-2 inhibitors .
properties
IUPAC Name |
2-(4-methylsulfonylanilino)-N-(2-phenylethyl)-1,3-thiazole-4-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O3S2/c1-27(24,25)16-9-7-15(8-10-16)21-19-22-17(13-26-19)18(23)20-12-11-14-5-3-2-4-6-14/h2-10,13H,11-12H2,1H3,(H,20,23)(H,21,22) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JKLRPFZFVCBONG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC=C(C=C1)NC2=NC(=CS2)C(=O)NCCC3=CC=CC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O3S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


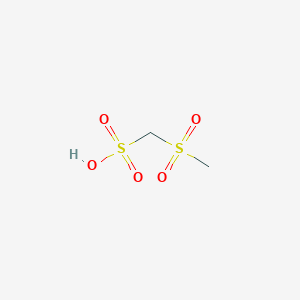
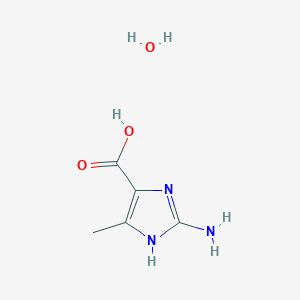


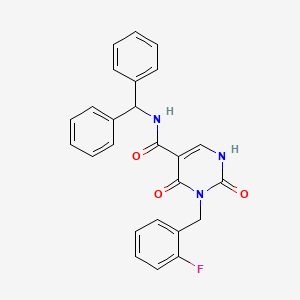
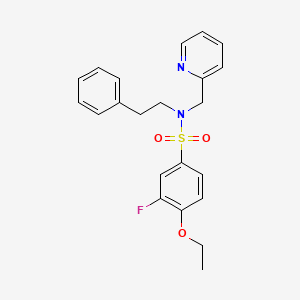
![5-[(2-Furylmethyl)amino]-1,3,4-thiadiazole-2-thiol](/img/structure/B2369261.png)
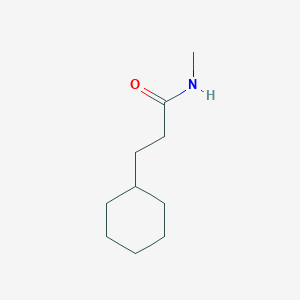
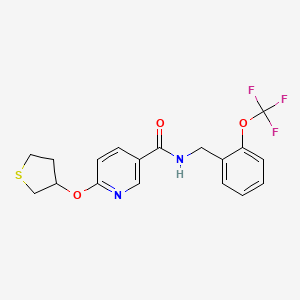
![N-cyclohexyl-2-methyl-4-(4-methylbenzyl)-1,5-dioxo-1,2,4,5-tetrahydro[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2369267.png)
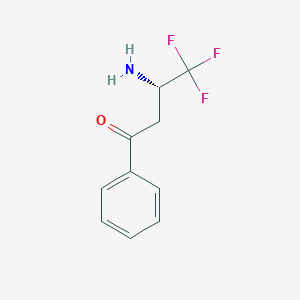
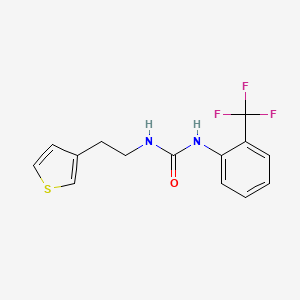
![2-(4-chlorophenoxy)-N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)acetamide](/img/structure/B2369270.png)